Cdk/Crk阻害剤
概要
説明
RGB-286147は、サイクリン依存性キナーゼおよびサイクリン依存性キナーゼ関連キナーゼの選択的ATP競合阻害剤です。 さまざまな腫瘍形成細胞株における腫瘍細胞の増殖阻害およびアポトーシス誘導に著しい可能性を示しています .
科学的研究の応用
RGB-286147 has a wide range of scientific research applications:
作用機序
RGB-286147は、サイクリン依存性キナーゼおよびサイクリン依存性キナーゼ関連キナーゼを阻害することで作用を発揮します。これらのキナーゼの活性部位にATP競合的に結合し、これらのキナーゼの活性化とそれに続く標的タンパク質のリン酸化を阻止します。 この阻害は、腫瘍細胞の細胞周期停止およびアポトーシス誘導につながります .
類似化合物の比較
RGB-286147は、サイクリン依存性キナーゼおよびサイクリン依存性キナーゼ関連キナーゼの広範囲な阻害においてユニークです。類似の化合物には、以下が含まれます。
Dinaciclib: 別のサイクリン依存性キナーゼ阻害剤であり、標的スペクトルが異なります。
ボルテゾミブ: プロテアソーム阻害剤であり、細胞周期調節に対する一部の重複した効果があります.
ダクチノマイシン: 細胞周期進行にも影響を与える抗腫瘍性抗生物質.
RGB-286147は、複数のサイクリン依存性キナーゼおよびサイクリン依存性キナーゼ関連キナーゼの強力で選択的な阻害により際立っており、癌研究および治療開発において貴重なツールとなっています .
生化学分析
Biochemical Properties
Cyclin-dependent kinase and Crk-like protein inhibitor plays a significant role in biochemical reactions by targeting and inhibiting the activity of Cyclin-dependent kinases and Crk-like proteins. Cyclin-dependent kinases are serine/threonine kinases that regulate various cellular processes, including transcription, apoptosis, differentiation, nerve growth, and cell cycle regulation . Crk-like proteins are involved in signal transduction pathways that mediate cellular responses to external stimuli. The inhibitor interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation activity and subsequent downstream signaling . This interaction disrupts the normal function of Cyclin-dependent kinases and Crk-like proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Cellular Effects
Cyclin-dependent kinase and Crk-like protein inhibitor exerts profound effects on various types of cells and cellular processes. In cancer cells, the inhibitor disrupts cell cycle progression by inhibiting Cyclin-dependent kinases, leading to cell cycle arrest at the G1 phase . This inhibition prevents the cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. Additionally, the inhibitor affects cell signaling pathways mediated by Crk-like proteins, leading to altered gene expression and cellular metabolism. The disruption of these pathways results in the induction of apoptosis and inhibition of tumor growth .
Molecular Mechanism
The molecular mechanism of Cyclin-dependent kinase and Crk-like protein inhibitor involves its binding to the active sites of Cyclin-dependent kinases and Crk-like proteins. This binding prevents the phosphorylation of target proteins, thereby inhibiting their activity . The inhibitor also induces conformational changes in the enzymes, further preventing their interaction with substrates. At the molecular level, this inhibition leads to the disruption of cell cycle progression and signal transduction pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclin-dependent kinase and Crk-like protein inhibitor have been observed to change over time. The stability of the inhibitor is crucial for its long-term efficacy. Studies have shown that the inhibitor remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation of the inhibitor can occur under certain conditions, leading to a decrease in its efficacy. Long-term effects of the inhibitor on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Cyclin-dependent kinase and Crk-like protein inhibitor vary with different dosages in animal models. At low doses, the inhibitor effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity . At high doses, the inhibitor can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of optimizing the dosage of the inhibitor for safe and effective cancer treatment.
Metabolic Pathways
Cyclin-dependent kinase and Crk-like protein inhibitor is involved in various metabolic pathways. The inhibitor interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For example, the inhibitor can alter the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production . These metabolic effects contribute to the overall inhibition of cell proliferation and induction of apoptosis in cancer cells.
Transport and Distribution
The transport and distribution of Cyclin-dependent kinase and Crk-like protein inhibitor within cells and tissues are crucial for its efficacy. The inhibitor is transported into cells via specific transporters and binding proteins . Once inside the cells, the inhibitor can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of the inhibitor within tissues is also important for its therapeutic effect, as it needs to reach the target cells in sufficient concentrations to exert its inhibitory activity.
Subcellular Localization
The subcellular localization of Cyclin-dependent kinase and Crk-like protein inhibitor plays a significant role in its activity and function. The inhibitor can localize to specific compartments or organelles within the cells, such as the nucleus, where it can interact with Cyclin-dependent kinases and Crk-like proteins . Targeting signals and post-translational modifications can direct the inhibitor to these specific locations, enhancing its inhibitory activity . The subcellular localization of the inhibitor is crucial for its ability to disrupt cell cycle progression and signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
準備方法
RGB-286147の合成には、複数のステップが含まれます。合成ルートの1つは、ジイソプロピルエチルアミン、HOBT水和物、およびEDCの存在下で、アミンと酸のジクロロメタン溶液を反応させることを含みます。混合物を20時間攪拌し、ジクロロメタンで希釈し、炭酸水素ナトリウム溶液で抽出します。 その後、カラムクロマトグラフィーで生成物を精製します .
化学反応の分析
RGB-286147は、以下を含むさまざまな化学反応を起こします。
酸化と還元: この化合物は、特定の条件下で酸化または還元され、異なる誘導体に変化する可能性があります。
置換: RGB-286147は、1つの官能基が別の官能基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件: トリフェニルホスフィンとナトリウムエトキシドなどの試薬は、RGB-286147の合成と修飾に一般的に使用されます.
主な生成物: これらの反応では、通常、官能基が修飾されたRGB-286147の誘導体が生成され、その生物活性が向上します.
科学研究への応用
RGB-286147は、幅広い科学研究に応用されています。
類似化合物との比較
RGB-286147 is unique in its broad-spectrum inhibition of cyclin-dependent kinases and cyclin-dependent kinase-related kinases. Similar compounds include:
Dinaciclib: Another cyclin-dependent kinase inhibitor with a different target spectrum.
Bortezomib: A proteasome inhibitor with some overlapping effects on cell cycle regulation.
Dactinomycin: An antineoplastic antibiotic that also affects cell cycle progression.
RGB-286147 stands out due to its potent and selective inhibition of multiple cyclin-dependent kinases and cyclin-dependent kinase-related kinases, making it a valuable tool in cancer research and therapy development .
特性
IUPAC Name |
1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPNXBTPUXMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429556 | |
Record name | Cdk/Crk Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784211-09-2 | |
Record name | Cdk/Crk Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。